2-(Benzyl(methyl)amino)ethanol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/i7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUANPHGFPAJCA-OSEHSPPNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(C)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyl(methyl)amino)ethanol-d4 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyl(methyl)amino)ethanol-d4 is a deuterated analog of 2-(Benzyl(methyl)amino)ethanol. The strategic replacement of four hydrogen atoms with deuterium on the ethanol moiety significantly alters its metabolic stability without fundamentally changing its chemical properties. This makes it an invaluable tool in various stages of drug discovery and development, particularly in pharmacokinetic (PK) and metabolic studies. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its practical use in a research setting.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in public literature. However, the properties of its non-deuterated counterpart, 2-(Benzyl(methyl)amino)ethanol, serve as a reliable reference. The primary difference lies in the molecular weight and the kinetic isotope effect, which influences metabolic rates.

Table 1: Physicochemical Properties

| Property | This compound | 2-(Benzyl(methyl)amino)ethanol (Non-deuterated analog) |

| Molecular Formula | C₁₀H₁₁D₄NO | C₁₀H₁₅NO[1][2][3] |

| Molecular Weight | 169.26 g/mol [4] | 165.23 g/mol [1][2] |

| CAS Number | 1219803-10-7[4] | 101-98-4[1][2] |

| Appearance | Not specified (likely a colorless to light yellow liquid) | Colorless to light yellow clear liquid |

| Boiling Point | Not specified | 95-105 °C at 2 mmHg[5][6] |

| Density | Not specified | 1.017 g/mL at 25 °C[1][6] |

| Refractive Index | Not specified | n20/D 1.529[1][6] |

| Solubility | Not specified | Slightly soluble in Chloroform and Methanol[6] |

Synthesis

The synthesis of this compound is typically achieved through a multi-step process. While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described.

Synthetic Workflow

Caption: General synthetic pathway for this compound.

Applications in Research and Drug Development

The primary utility of this compound stems from the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[7] This property is exploited in several applications:

-

Internal Standard in Bioanalytical Methods: Due to its identical chemical properties to the non-deuterated analog but distinct mass, it is an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as LC-MS or GC-MS.[8]

-

Metabolic and Pharmacokinetic Studies: It is used as a tracer to investigate the metabolic fate of drugs. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can identify sites of metabolism and quantify the impact of metabolic processes on drug clearance.[4][7]

-

Improving Drug Efficacy and Safety: Deuteration can reduce the rate of metabolism, leading to a longer drug half-life, increased exposure (AUC), and potentially a reduction in the formation of toxic metabolites.[4][7]

Experimental Protocols

General Protocol: Use as an Internal Standard for LC-MS/MS Quantification of an Analyte in Plasma

1. Preparation of Stock Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable solvent (e.g., methanol).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of working solutions of the analyte by serial dilution of the stock solution.

-

Spike blank plasma with the analyte working solutions to create calibration standards at various concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (a fixed concentration for all samples).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and the internal standard.

-

Optimize the mass spectrometer settings for the detection of both the analyte and this compound using multiple reaction monitoring (MRM).

5. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

Caption: Workflow for sample preparation and analysis using an internal standard.

Conclusion

This compound is a valuable research tool for scientists in drug development. Its primary application as an internal standard and a tracer in metabolic studies is well-established. While specific physical constants for the deuterated compound are not widely published, the properties of its non-deuterated analog provide a useful baseline. The provided synthetic overview and experimental protocol framework offer a solid foundation for its practical implementation in the laboratory.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol | C12H19NO | CID 13358320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Benzyl(methyl)amino)ethanol | CymitQuimica [cymitquimica.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzyl(methyl)amino)ethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated compound, 2-(Benzyl(methyl)amino)ethanol-d4. This isotopically labeled molecule is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for its non-deuterated analogue, N-benzyl-N-methylethanolamine.

Compound Profile

A summary of the key properties of this compound and its non-deuterated counterpart is presented below.

| Property | This compound | N-Benzyl-N-methylethanolamine |

| Chemical Structure | C₆H₅CH₂N(CH₃)CD₂CD₂OH | C₆H₅CH₂N(CH₃)CH₂CH₂OH |

| Molecular Formula | C₁₀H₁₁D₄NO | C₁₀H₁₅NO |

| Molecular Weight | 169.26 g/mol | 165.23 g/mol |

| CAS Number | 1219803-10-7 | 101-98-4 |

| Appearance | Colorless to light yellow liquid (predicted) | Colorless to light yellow liquid |

| Deuterium Incorporation | 1,1,2,2-tetradeuterio | N/A |

| Isotopic Enrichment | Typically ≥98 atom % D | N/A |

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of an intermediate, 2-(benzylamino)ethanol-d4, followed by N-methylation. A common and effective method is the alkylation of ethanolamine-d4 with benzyl chloride, followed by reductive methylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of the non-deuterated analogue.

Step 1: Synthesis of 2-(Benzylamino)ethanol-d4

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethanolamine-1,1,2,2-d4 (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.

-

Slowly add benzyl chloride (1.0 equivalent) to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(benzylamino)ethanol-d4.

Step 2: N-methylation to yield this compound

-

Dissolve the crude 2-(benzylamino)ethanol-d4 from the previous step in a suitable solvent like methanol.

-

Add an aqueous solution of formaldehyde (1.1 equivalents) and formic acid (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Diagram of the Synthesis Workflow

Caption: A two-step synthesis of this compound.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following are the expected characterization data based on the non-deuterated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.20-7.40 (m, 5H) | Aromatic-H |

| 3.55 (s, 2H) | -CH₂-Ph |

| 2.25 (s, 3H) | -N-CH₃ |

| 1.5-2.0 (br s, 1H) | -OH |

| No signal expected for -CD₂-CD₂- | |

Note: The absence of proton signals for the deuterated ethanol backbone is the key indicator of successful deuteration in ¹H NMR.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the mass of the deuterated compound.

| Technique | Expected Observation |

| Electron Ionization (EI-MS) | Molecular ion (M⁺) peak at m/z = 169. The fragmentation pattern would be expected to show a prominent fragment from the loss of the benzyl group. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for C₁₀H₁₁D₄NO [M+H]⁺ would confirm the elemental composition. |

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from 10% to 90% B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | The deuterated compound is expected to have a slightly shorter retention time than its non-deuterated counterpart due to the isotopic effect. |

Application in Pharmacokinetic Studies

This compound is primarily used as an internal standard in quantitative bioanalysis for the determination of N-benzyl-N-methylethanolamine in biological matrices such as plasma or urine.

Workflow for a Typical Pharmacokinetic Study

Caption: A workflow for pharmacokinetic analysis using a deuterated standard.

Conclusion

This technical guide outlines the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers in drug development and related scientific fields who require a reliable internal standard for the quantification of N-benzyl-N-methylethanolamine. The use of this deuterated standard is crucial for achieving accurate and precise results in pharmacokinetic and metabolic studies.

An In-Depth Technical Guide to 2-(Benzyl(methyl)amino)ethanol-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of N-Benzyl-N-methylethanolamine. This isotopically labeled compound is of significant interest to researchers in pharmacology, toxicology, and drug metabolism. Its primary application lies in its use as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). The incorporation of four deuterium atoms on the ethanol backbone provides a distinct mass shift, making it an ideal tool for tracer experiments, metabolic studies, and pharmacokinetic research, with minimal impact on its chemical properties. This guide details its physicochemical properties, a common synthesis route, and provides a hypothetical, yet detailed, experimental protocol for its application in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Chemical Identity and Physical Properties

This compound is a stable, isotopically labeled form of N-Benzyl-N-methylethanolamine. The deuterium atoms are located at the 1 and 2 positions of the ethanol group.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N-Benzyl-N-methylethanolamine-d4, 2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethanol |

| CAS Number | 1219803-10-7[1] |

| Molecular Formula | C₁₀H₁₁D₄NO[2] |

| Molecular Weight | 169.26 g/mol [1][2] |

| Isotopic Enrichment | ≥99 atom % D[1] |

Table 2: Physicochemical Properties (of non-deuterated form)

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | 1.017 g/mL at 25°C | [3][4][5] |

| Boiling Point | 95-105°C at 2 mmHg | [3][4] |

| Flash Point | >230°F (>110°C) | [4] |

| Refractive Index | n20/D 1.529 | [3][4] |

| Solubility | Slightly soluble in chloroform and methanol | [4] |

| pKa | 14.75 ± 0.10 (Predicted) | [4] |

Synthesis

A common method for the synthesis of N-Benzyl-N-methylethanolamine involves a two-step process starting from benzyl chloride and ethanolamine. The deuterated analog can be synthesized using a similar pathway with a deuterated starting material. A general synthesis for the non-deuterated compound involves the reaction of 2-(N-benzyl)aminoethanol with paraformaldehyde in formic acid at elevated temperatures.[1][4]

A plausible route for the synthesis of this compound would involve the use of ethanolamine-d4 as a starting material.

General Synthesis Pathway

Applications in Research and Drug Development

The primary utility of this compound is as an internal standard in quantitative analytical methods.[6] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Given that N-Benzyl-N-methylethanolamine is a known related substance and potential impurity in the synthesis of the calcium channel blocker Nicardipine, this compound is an ideal internal standard for the quantification of Nicardipine and its related impurities in pharmaceutical formulations and biological matrices.[7][8]

Experimental Protocol: Quantification of Nicardipine in Human Plasma using LC-MS/MS

The following is a detailed, hypothetical experimental protocol for the quantification of Nicardipine in human plasma using this compound as an internal standard. This protocol is based on established methods for Nicardipine analysis and general procedures for bioanalytical LC-MS/MS.

Materials and Reagents

-

Nicardipine reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

A sensitive Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nicardipine and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Nicardipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid Phase Extraction)

-

Spiking: To 200 µL of human plasma, add 20 µL of the internal standard working solution (10 ng/mL). For calibration standards and quality control samples, add 20 µL of the respective Nicardipine working standard solutions. For blank samples, add 20 µL of 50:50 acetonitrile:water.

-

Vortex: Gently vortex the samples for 10 seconds.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Column Temperature | 40°C |

Table 4: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 5: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nicardipine | 480.2 | 304.1 | 25 |

| This compound (IS) | 170.3 | 91.1 | 20 |

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Nicardipine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Nicardipine in the unknown samples is then determined from this calibration curve.

Experimental Workflow Diagram

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for the non-deuterated analog, N-Benzyl-N-methylethanolamine, should be followed. It is classified as an irritant, causing skin and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and analysis. Its properties as a stable isotope-labeled internal standard make it highly suitable for accurate and precise quantification of analytes with similar chemical structures, particularly in complex biological matrices. The provided hypothetical LC-MS/MS protocol for the analysis of Nicardipine illustrates a key application of this compound, highlighting its importance in pharmacokinetic and bioanalytical studies. As with any chemical reagent, proper handling and safety precautions are essential.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. sfdchem.com [sfdchem.com]

- 4. 2-N-Benzyl N-Methylamino ethanol [chembk.com]

- 5. N-Benzyl-N-methylethanolamine | 101-98-4 | FB36399 [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. uspnf.com [uspnf.com]

A Technical Guide to Deuterated N-Benzyl-N-methylethanolamine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated N-Benzyl-N-methylethanolamine. It details experimental protocols for its synthesis and analysis and includes visualizations to illustrate key processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where isotopically labeled compounds are utilized.

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of N-Benzyl-N-methylethanolamine and provide estimated values for its deuterated analogues. It is important to note that the values for the deuterated compounds are theoretical and may vary depending on the position and extent of deuterium incorporation.

Table 1: Physical Properties of N-Benzyl-N-methylethanolamine and its Deuterated Analogues

| Property | N-Benzyl-N-methylethanolamine (Non-deuterated) | Deuterated N-Benzyl-N-methylethanolamine (Estimated) |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H(₁₅-n)DₙNO |

| Molecular Weight | 165.23 g/mol | 165.23 + n(1.006) g/mol |

| Boiling Point | 95-105 °C at 2 mmHg | Slightly higher than the non-deuterated form |

| Density | 1.017 g/mL at 25 °C | Slightly higher than the non-deuterated form |

| Refractive Index (n20/D) | 1.529 | Slightly different from the non-deuterated form |

Table 2: Chemical and Safety Properties of N-Benzyl-N-methylethanolamine

| Property | Value |

| CAS Number | 101-98-4 |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in common organic solvents |

| pKa | Expected to be slightly higher for the deuterated form due to the kinetic isotope effect, which increases the basicity of amines.[2][3] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

Experimental Protocols

The synthesis of deuterated N-Benzyl-N-methylethanolamine can be achieved by adapting known methods for the synthesis of the non-deuterated compound, incorporating a deuterated reagent at a key step. The two primary synthetic routes are N-alkylation of N-methylethanolamine and reductive amination.

Synthesis via N-Alkylation of Deuterated N-Methylethanolamine

This method involves the reaction of a deuterated N-methylethanolamine with benzyl bromide. The deuteration of N-methylethanolamine can be achieved using various methods, such as catalytic H/D exchange with D₂O.

Materials:

-

Deuterated N-methylethanolamine (e.g., N-methyl-d₃-ethanolamine)

-

Benzyl bromide

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add deuterated N-methylethanolamine (1.0 eq), sodium carbonate (1.5 eq), and dichloromethane.

-

Stir the mixture at room temperature.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to 55 °C for 2 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the sodium carbonate.

-

Wash the filtrate with water in a separatory funnel.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Synthesis via Reductive Amination with a Deuterated Reducing Agent

This one-pot procedure involves the reaction of N-methylethanolamine with benzaldehyde in the presence of a deuterated reducing agent.

Materials:

-

N-methylethanolamine

-

Benzaldehyde

-

Deuterated sodium borohydride (NaBD₄) or sodium cyanoborodeuteride (NaBD₃CN)

-

Methanol (MeOH) or other suitable solvent

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve N-methylethanolamine (1.0 eq) and benzaldehyde (1.1 eq) in methanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the deuterated reducing agent (e.g., NaBD₄, 1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.[5]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Analytical Methods

The successful synthesis and purity of deuterated N-Benzyl-N-methylethanolamine can be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a decrease in the integration of signals corresponding to the positions of deuterium incorporation. ¹³C NMR will show characteristic shifts for the carbon atoms, and the signals for deuterated carbons will be split into multiplets due to C-D coupling.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. GC-MS is a particularly useful technique for both separation and identification.[4]

Visualizations

The following diagrams illustrate the synthetic workflows for preparing deuterated N-Benzyl-N-methylethanolamine.

Caption: Workflow for the synthesis of deuterated N-Benzyl-N-methylethanolamine via N-alkylation.

Caption: Workflow for the synthesis of deuterated N-Benzyl-N-methylethanolamine via reductive amination.

References

- 1. benchchem.com [benchchem.com]

- 2. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

2-(Benzyl(methyl)amino)ethanol-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of a key synthetic intermediate for the calcium channel blocker, Nicardipine. This document outlines its chemical properties, applications, and a detailed experimental protocol for its use as an internal standard in pharmacokinetic studies.

Core Compound Data

Quantitative data for this compound and its non-deuterated counterpart are summarized below.

| Property | This compound | 2-(Benzyl(methyl)amino)ethanol |

| CAS Number | 1219803-10-7 | 101-98-4 |

| Molecular Formula | C₁₀H₁₁D₄NO | C₁₀H₁₅NO |

| Molecular Weight | 169.26 g/mol | 165.23 g/mol |

| Synonyms | 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4, N-Benzyl-N-methylethanolamine-d4 | N-Benzyl-N-methylethanolamine, 2-(Benzylmethylamino)ethanol |

| Isotopic Purity | Typically ≥98% atom D | Not Applicable |

Applications in Pharmaceutical Research

This compound serves as an ideal internal standard for the quantitative analysis of Nicardipine and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development, as it corrects for variability in sample preparation and instrument response.[1]

The non-deuterated form, 2-(Benzyl(methyl)amino)ethanol, is a known precursor in the synthesis of Nicardipine.[2] Therefore, the deuterated analog is an invaluable tool for pharmacokinetic and drug metabolism studies of this important cardiovascular drug.

Experimental Protocol: Quantification of Nicardipine in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of Nicardipine in human plasma using this compound as an internal standard.

Materials and Reagents

-

Nicardipine reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 HPLC column

Procedure

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare stock solutions of Nicardipine and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of Nicardipine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

-

Alternatively, for higher sensitivity, perform a solid-phase extraction (SPE) of the plasma sample.[3]

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the supernatant onto the HPLC system.

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the parent and daughter ions of both Nicardipine and the internal standard.

-

Data Analysis

-

Quantify Nicardipine concentration by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve using the prepared standard solutions to determine the concentration of Nicardipine in the plasma samples.

Logical Workflow for Bioanalytical Method Development

The following diagram illustrates the logical workflow for developing a bioanalytical method using a deuterated internal standard.

Caption: Workflow for bioanalytical method development.

Synthesis Pathway

A general synthetic route to N-Benzyl-N-methylethanolamine involves the reaction of N-methylethanolamine with benzyl chloride. The deuterated analog can be synthesized using deuterated starting materials.

Caption: Synthesis of N-Benzyl-N-methylethanolamine.

Signaling Pathways

Currently, there is no direct evidence to suggest that 2-(Benzyl(methyl)amino)ethanol or its deuterated form are directly involved in the modulation of specific signaling pathways. Their primary role in pharmacology is as a synthetic intermediate and an analytical tool. The biological activity of Nicardipine, for which this compound is a precursor, involves the blocking of L-type calcium channels, which in turn affects various downstream signaling cascades related to smooth muscle contraction.[4]

References

- 1. Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzyl-N-methylethanolamine | C10H15NO | CID 66876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Extraction and quantification of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Technical Guide: Isotopic Purity of 2-(Benzyl(methyl)amino)ethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of 2-(Benzyl(methyl)amino)ethanol. This compound is valuable in various research applications, including metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantitative analyses.[1] The substitution of hydrogen with deuterium atoms can alter metabolic pathways and reaction kinetics, offering insights into the behavior of the non-deuterated parent compound.

Data Presentation: Quantitative Analysis

The isotopic and chemical purity of commercially available this compound is a critical parameter for its application in scientific research. The following table summarizes the typical purity specifications for this compound.

| Parameter | Specification | Source(s) |

| Isotopic Enrichment | 99 atom % D | [2][3][4] |

| Chemical Purity | min 98% | [4] |

Note: "99 atom % D" signifies that 99% of the hydrogen atoms at the specified deuterated positions are deuterium.

Experimental Protocols

The determination of isotopic purity and the confirmation of the molecular structure of deuterated compounds like this compound are typically achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general method for determining the isotopic enrichment of this compound using liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (LC-ESI-HRMS).

a. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

-

Prepare a similar concentration of the non-deuterated analog, 2-(Benzyl(methyl)amino)ethanol, to serve as a reference standard.

b. Instrumentation and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]+.

c. Data Acquisition:

-

Inject the prepared samples into the LC-HRMS system.

-

Acquire full scan mass spectra over a relevant m/z range to include the molecular ions of both the deuterated and non-deuterated compounds.

d. Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the protonated unlabeled ([M+H]+) and labeled ([M+D4+H]+) compounds.

-

Integrate the peak areas of the isotopic ions.

-

Calculate the percentage of isotopic enrichment by comparing the peak area of the deuterated species to the sum of the peak areas of all isotopic variants.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the positions of the deuterium atoms and to provide an independent assessment of isotopic purity.

a. Sample Preparation:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

b. Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: To detect the presence of any residual protons at the deuterated positions.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

²H NMR: To directly observe the deuterium signals.

-

c. Data Analysis:

-

In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the protons at the 1 and 2 positions of the ethanol moiety confirms successful deuteration.

-

Integration of the residual proton signals in comparison to a non-deuterated signal in the molecule (e.g., the benzyl or methyl protons) can be used to quantify the isotopic purity.

-

The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, confirming the location of the labels.

Synthesis Overview

The synthesis of 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 typically involves a multi-step process. A common route begins with the reaction of benzyl chloride with ethanolamine to produce 2-(N-benzyl)aminoethanol. This intermediate is subsequently reacted with paraformaldehyde in the presence of formic acid to yield N-benzyl-N-methylaminoethanol.[5] The deuterated version is synthesized using a deuterated starting material for the ethanolamine portion of the molecule.

Mandatory Visualization

Caption: Workflow for Determining Isotopic Purity.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. theclinivex.com [theclinivex.com]

- 4. 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 [lgcstandards.com]

- 5. This compound | Benchchem [benchchem.com]

A Technical Guide to 2-(Benzyl(methyl)amino)ethanol-d4: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of N-Benzyl-N-methylethanolamine. This document covers its commercial availability, synthesis, and primary applications, with a focus on its role as an internal standard in analytical chemistry. Detailed experimental protocols and workflow visualizations are provided to assist researchers in its practical application.

Introduction

This compound (CAS No. 1219803-10-7) is a stable isotope-labeled compound that is increasingly utilized in bioanalytical and pharmaceutical research.[1] Its chemical structure is identical to that of 2-(Benzyl(methyl)amino)ethanol, with the exception of four deuterium atoms on the ethanol backbone. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques, as it shares similar physicochemical properties with its non-deuterated counterpart, including extraction recovery and chromatographic retention time, but is distinguishable by its mass-to-charge ratio.[2]

Commercial Availability

This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. The non-deuterated form, 2-(Benzyl(methyl)amino)ethanol (CAS No. 101-98-4), is also widely available.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Purity/Isotopic Enrichment |

| Benchchem | 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 | Not specified |

| LGC Standards | 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 | ≥98% chemical purity, ≥99% isotopic enrichment |

| Clinivex | 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 | Not specified |

| MedchemExpress | This compound | Not specified |

| Toronto Research Chemicals | 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 | Not specified |

Table 2: Commercial Suppliers of 2-(Benzyl(methyl)amino)ethanol (non-deuterated)

| Supplier | Product Name | Purity |

| Sigma-Aldrich | 2-(Benzyl(methyl)amino)ethanol | ≥98% |

| TCI Chemicals | 2-(Benzyl(methyl)amino)ethan-1-ol | >98.0% (GC) |

| BLD Pharm | 2-(Benzyl(methyl)amino)ethanol | Not specified |

| ChemScene | 2-(Benzyl(methyl)amino)ethanol | Not specified |

| Biosynth | N-Benzyl-N-methylethanolamine | Not specified |

Synthesis of this compound

General Synthesis Workflow

The synthesis commences with the reaction of benzyl chloride with ethanolamine-d4, followed by methylation.

Experimental Protocol (Representative)

Step 1: Synthesis of 2-(Benzylamino)ethanol-d4

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine-d4 (1.0 eq) in a suitable solvent such as ethanol.

-

Slowly add benzyl chloride (1.0 eq) to the solution at room temperature.

-

Add a base, such as sodium carbonate (1.1 eq), to neutralize the hydrochloric acid formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 2-(benzylamino)ethanol-d4.

Step 2: Synthesis of this compound (Eschweiler-Clarke Reaction)

-

To a flask containing 2-(benzylamino)ethanol-d4 (1.0 eq), add formic acid (2.0 eq) and paraformaldehyde (1.1 eq).

-

Heat the mixture at 80-100 °C for several hours. The reaction progress can be monitored by the cessation of CO2 evolution.

-

After the reaction is complete, cool the mixture and make it alkaline by the addition of a sodium hydroxide solution.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to get the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of this compound is as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from its ability to mimic the analyte of interest during sample preparation and analysis, thereby correcting for variations in extraction recovery, matrix effects, and instrument response.[2]

General Workflow for Use as an Internal Standard

The following diagram illustrates a typical workflow for the use of a deuterated internal standard in a bioanalytical LC-MS/MS assay.

Experimental Protocol: Protein Precipitation for Plasma Sample Analysis

This protocol describes a general method for preparing plasma samples for LC-MS/MS analysis using this compound as an internal standard.

-

Preparation of Working Solutions:

-

Prepare a stock solution of the non-deuterated analyte, 2-(Benzyl(methyl)amino)ethanol, in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of the internal standard, this compound, in the same solvent at 1 mg/mL.

-

Prepare a working solution of the internal standard at a concentration of 100 ng/mL by diluting the stock solution.

-

-

Sample Spiking:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortex vigorously for 1 minute to precipitate the proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a new tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex to ensure complete dissolution.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Monitor the specific mass transitions for both the analyte and the internal standard.

-

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes a direct involvement of 2-(Benzyl(methyl)amino)ethanol or its deuterated form in specific biological signaling pathways. Its primary role in research is that of a synthetic intermediate and an analytical standard. The non-deuterated compound, N-Benzyl-N-methylethanolamine, is known to be a precursor in the synthesis of more complex molecules that may target neurological pathways, and it also exhibits properties as a surfactant.[3] However, its intrinsic biological signaling activity has not been a subject of in-depth investigation.

Conclusion

This compound is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its commercial availability and well-understood application as an internal standard make it a reliable choice for accurate quantification in complex biological matrices. While its direct biological activity is not established, its utility in enabling precise measurement of its non-deuterated counterpart and other related molecules is of significant importance in drug development and scientific research. The provided protocols and workflows serve as a practical guide for the effective implementation of this compound in the laboratory.

References

An In-depth Technical Guide to the Safe Handling of 2-(Benzyl(methyl)amino)ethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of 2-(Benzyl(methyl)amino)ethanol. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this document synthesizes information from the SDS of its non-deuterated counterpart and available data for the labeled compound. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information for safe handling and use.

Section 1: Chemical and Physical Properties

This compound is the deuterium-labeled version of 2-(Benzyl(methyl)amino)ethanol.[1][2] The primary difference is the substitution of four hydrogen atoms with deuterium on the ethanol backbone.[3] This isotopic labeling is primarily for use in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic research.[1][3]

Table 1: Physical and Chemical Properties

| Property | This compound | 2-(Benzyl(methyl)amino)ethanol |

| CAS Number | 1219803-10-7[1][4] | 101-98-4[4][5][6] |

| Molecular Formula | C₁₀H₁₁D₄NO[1] | C₁₀H₁₅NO[6][7][8] |

| Molecular Weight | 169.26 g/mol [1][4] | 165.24 g/mol [3][6] |

| Appearance | - | Colorless to light yellow clear liquid[5] |

| Purity | 99 atom % D, min 98% Chemical Purity[4] | >98.0% (GC)[5] |

| Boiling Point | - | 95-105°C at 2 mm Hg[9] |

| Density | - | 1.017 g/mL at 25°C[9] |

| Refractive Index | - | n20/D 1.529[9] |

| Flash Point | - | >230°F[9] |

| Solubility | - | Chloroform (Slightly), Methanol (Slightly)[9] |

Section 2: Hazard Identification and Classification

The hazard information is based on the non-deuterated compound, 2-(Benzyl(methyl)amino)ethanol. It is crucial to handle the deuterated analog with the same precautions.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[5] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[5] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[10] |

Hazard and Precautionary Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H302: Harmful if swallowed.[10]

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[10]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[5]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[5]

Section 3: Experimental Protocols for Safe Handling

The following protocols are derived from the safety data sheet of the non-deuterated analog and represent best practices for handling this compound.

3.1 Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure. The following diagram illustrates the recommended PPE.

Caption: Recommended Personal Protective Equipment workflow.

3.2 First Aid Measures

In case of exposure, follow these first aid protocols.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| If Inhaled | Move victim to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |

| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10] |

The following diagram outlines the emergency response workflow.

Caption: Emergency response workflow for exposure incidents.

3.3 Storage and Handling

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dry place.[9] Recommended storage is at room temperature.[6]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

3.4 Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Carbon oxides, nitrogen oxides (NOx).

Section 4: Toxicological Information

There is no specific toxicological data for this compound. The information below is for the non-deuterated compound.

Table 4: Toxicological Data for 2-(Benzyl(methyl)amino)ethanol

| Test | Result |

| Acute toxicity (Oral) | Harmful if swallowed.[10] |

| Skin corrosion/irritation | Causes skin irritation.[5] |

| Serious eye damage/eye irritation | Causes serious eye irritation.[5] |

Section 5: Disposal Considerations

Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide essential safety information. It is not a substitute for a formal Safety Data Sheet. Always consult the most current SDS for the non-deuterated compound and handle the deuterated analog with the same level of caution. Researchers should perform their own risk assessments before using this chemical.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 [lgcstandards.com]

- 5. 2-(Benzyl(methyl)amino)ethan-1-ol 101-98-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-(Benzyl(methyl)amino)ethanol | CymitQuimica [cymitquimica.com]

- 8. n-benzyl-n-methyl ethanol amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 2-N-Benzyl N-Methylamino ethanol [chembk.com]

- 10. tcichemicals.com [tcichemicals.com]

Deuterium labeling position in 2-(Benzyl(methyl)amino)ethanol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of N-Benzyl-N-methylethanolamine. This isotopically labeled compound is a valuable tool in pharmaceutical and metabolic research, offering unique advantages in tracing and quantifying metabolic pathways. This document details the precise location of deuterium labeling, provides key quantitative data, outlines a representative synthetic protocol, and illustrates the synthetic pathway.

Deuterium Labeling Position

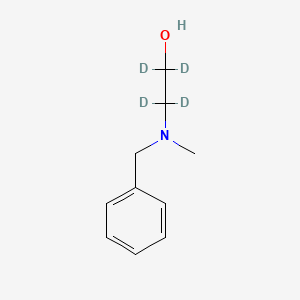

The deuterium atoms in this compound are specifically located on the ethanol backbone of the molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethanol . This indicates that all four hydrogen atoms on the two carbon atoms of the ethanol moiety have been replaced by deuterium.

The molecular structure and labeling position are illustrated in the diagram below.

Navigating the Stability and Storage of 2-(Benzyl(methyl)amino)ethanol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Benzyl(methyl)amino)ethanol-d4. Designed for professionals in research and drug development, this document synthesizes available data and established scientific principles to ensure the integrity and reliability of this deuterated compound in experimental settings. This guide outlines potential degradation pathways and provides detailed protocols for stability assessment.

Core Stability and Recommended Storage

This compound, a deuterated analog of N-Benzyl-N-methylethanolamine, offers unique advantages in metabolic and pharmacokinetic studies due to the kinetic isotope effect. The replacement of four hydrogen atoms with deuterium on the ethanol backbone enhances its stability against certain metabolic pathways. However, like all chemical compounds, its integrity is contingent upon appropriate storage and handling.

General Storage Recommendations

To maintain the chemical and isotopic purity of this compound, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Short-term: Room Temperature. Long-term: 2 to 8°C. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | In a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen). | Protects against atmospheric moisture and oxygen, which can participate in hydrolytic and oxidative degradation. |

| Light | In a light-protecting container (e.g., amber vial). | Prevents potential photodegradation. |

| Moisture | Away from moisture. | Minimizes the risk of hydrolysis and H/D back-exchange, which would compromise isotopic enrichment. |

Shipping and Handling

Suppliers generally indicate that this compound is stable for shipping at ambient temperatures. However, upon receipt, it is crucial to transfer the compound to the recommended long-term storage conditions to ensure its continued stability.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from the chemical structure and the known degradation of analogous compounds. Key degradation routes to consider include oxidation, thermal decomposition, and photodegradation.

The primary points of lability in the molecule are the tertiary amine, the hydroxyl group, and the benzylic position.

A logical diagram illustrating these potential degradation pathways is provided below.

Caption: Potential degradation pathways for this compound under various stress conditions.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments can be conducted. These include forced degradation studies to identify potential degradation products and stability-indicating analytical methods to quantify the compound and its impurities.

Forced Degradation Study

A forced degradation study is designed to accelerate the degradation of a compound under conditions more severe than those it would typically encounter. This helps to identify potential degradation products and pathways.

Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: Analyze the stressed samples at various time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating analytical method, such as HPLC-UV/MS or GC-MS.

-

Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products. Mass spectrometry can be used to elucidate the structures of these products.

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: A generalized workflow for conducting a forced degradation study.

Hydrogen/Deuterium (H/D) Back-Exchange Study

For deuterated compounds, it is crucial to assess the stability of the deuterium labels, as their exchange with protons from the solvent or matrix can occur.

Objective: To determine the rate of H/D back-exchange for this compound in a relevant aqueous medium.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a protic solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the solution at a physiologically relevant temperature (e.g., 37°C).

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Sample Quenching: Stop any potential enzymatic activity by adding a quenching solution like cold acetonitrile.

-

Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution over time. A shift towards lower masses indicates H/D back-exchange.

-

Data Interpretation: Calculate the percentage of the d4-form remaining at each time point to determine the rate of exchange.

Stability-Indicating Analytical Methods

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 254 nm). Mass spectrometry (MS) can be coupled with HPLC for peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatility of 2-(Benzyl(methyl)amino)ethanol, GC-MS can be a suitable method for its analysis.

-

Column: A non-polar or medium-polarity capillary column.

-

Injection: Split or splitless injection depending on the concentration.

-

Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from any potential impurities or degradation products.

-

Detection: Mass spectrometry for identification and quantification.

Conclusion

Methodological & Application

Application of 2-(Benzyl(methyl)amino)ethanol-d4 as an Internal Standard in Bioanalytical Methods

Introduction

In the realm of quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. 2-(Benzyl(methyl)amino)ethanol-d4, a deuterated analog of N-Benzyl-N-methylethanolamine, serves as an ideal internal standard for the quantification of structurally similar analytes by mass spectrometry. Its physicochemical properties closely mimic the analyte of interest, ensuring it behaves similarly during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This document provides detailed application notes and protocols for the use of this compound as an internal standard in a bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, using the quantification of the antidepressant drug venlafaxine as a representative application.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N-Benzyl-N-methylethanolamine-d4 |

| Molecular Formula | C₁₀H₁₁D₄NO |

| Molecular Weight | 169.26 g/mol |

| CAS Number | 1219803-10-7 |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically >98% |

| Isotopic Purity | Typically ≥98% Deuterium incorporation |

Principle of Use as an Internal Standard

The fundamental principle behind using a deuterated internal standard lies in its chemical identity to the analyte, with a mass difference that is easily distinguishable by a mass spectrometer. By introducing a known concentration of this compound into all samples (calibrators, quality controls, and unknowns) early in the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal in the mass spectrometer's ion source due to matrix components will be matched by the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification, providing a more accurate and reproducible measurement than relying on the analyte's absolute peak area alone.

Representative Application: Quantification of Venlafaxine in Human Plasma

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of depression and anxiety disorders. Due to its structural similarity to this compound, the latter is an excellent choice as an internal standard for the LC-MS/MS quantification of venlafaxine in biological matrices like human plasma.

Experimental Protocol: LC-MS/MS Analysis of Venlafaxine

This protocol outlines a method for the extraction and quantification of venlafaxine from human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Venlafaxine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K₂EDTA)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of venlafaxine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions of venlafaxine by serial dilution of the stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

-

Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking the appropriate venlafaxine working standard solutions into blank human plasma.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Venlafaxine: m/z 278.2 → 260.2this compound: m/z 170.3 → 107.1 |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation Data (Representative)

The following tables summarize typical validation data for a bioanalytical method for venlafaxine using a deuterated internal standard.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Venlafaxine | 1 - 500 | y = 0.0123x + 0.0045 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 95.2 | 9.8 | 96.1 |

| Low | 3 | 6.2 | 102.1 | 7.5 | 101.5 |

| Medium | 50 | 4.5 | 98.7 | 5.8 | 99.3 |

| High | 400 | 3.8 | 100.5 | 4.9 | 100.9 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Venlafaxine | Low | 85.2 | 92.1 |

| High | 87.5 | 94.3 | |

| This compound | - | 86.1 | 93.5 |

Visualizations

Caption: Experimental workflow for the quantification of an analyte using an internal standard.

Caption: Mechanism of action of Venlafaxine.

This compound is a highly suitable internal standard for the quantitative bioanalysis of structurally related compounds by LC-MS/MS. Its use, as demonstrated with the representative analyte venlafaxine, significantly improves the accuracy, precision, and robustness of the analytical method. The detailed protocol and validation data provided herein serve as a comprehensive guide for researchers and drug development professionals in implementing this internal standard in their quantitative workflows.

Application Notes and Protocols for 2-(Benzyl(methyl)amino)ethanol-d4 in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(Benzyl(methyl)amino)ethanol-d4 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of synthetic cathinones and other stimulants in biological matrices.

Introduction

This compound is the deuterium-labeled analog of 2-(Benzyl(methyl)amino)ethanol. In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision.[1][2] Due to its structural similarity to many synthetic cathinones and stimulants, this compound serves as an ideal internal standard, co-eluting with the target analytes and effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][2] These application notes are particularly relevant for forensic toxicology, clinical research, and drug metabolism studies.

Application: Quantitative Analysis of Synthetic Cathinones in Whole Blood

This protocol outlines a validated method for the simultaneous quantification of multiple synthetic cathinones in whole blood using LC-MS/MS with this compound as an internal standard.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of synthetic cathinones from whole blood.

-

Reagents and Materials:

-

Whole blood samples (calibrators, quality controls, and unknown samples)

-

This compound internal standard working solution (100 ng/mL in methanol)

-

Acetonitrile (LC-MS grade), chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 100 µL of whole blood sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to each tube.

-

Vortex briefly to mix.

-

Add 400 µL of chilled acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A standard UHPLC system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.

-

LC Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

-

MS/MS Parameters: The MRM transitions for the analytes and the internal standard should be optimized by infusing individual standard solutions. Representative transitions are provided below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mephedrone | 178.1 | 160.1 | 15 |

| Methylone | 208.1 | 160.1 | 18 |

| MDPV | 276.2 | 126.1 | 25 |

| This compound (IS) | 170.3 | 91.1 | 20 |

Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters for the quantitative analysis of selected synthetic cathinones using this compound as the internal standard.

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%RSD) |

| Mephedrone | 1 - 500 | 1 | 95.8 | 6.2 |

| Methylone | 1 - 500 | 1 | 98.2 | 5.5 |

| MDPV | 0.5 - 250 | 0.5 | 102.1 | 7.8 |

Diagrams

References

Application of 2-(Benzyl(methyl)amino)ethanol-d4 in Pharmacokinetic Studies

Introduction